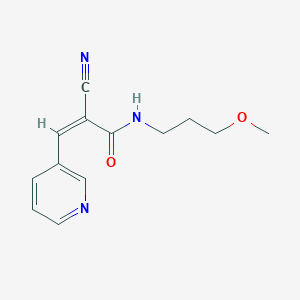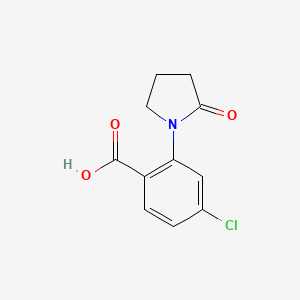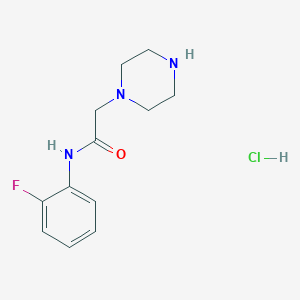
(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
EN300-26579360, also known as Z44346856 or (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, is a novel compound with a unique mechanism of action. The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in various cellular processes, including inflammation and bronchodilation .
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it disrupts their normal function, leading to changes in the cellular processes they regulate. This results in combined bronchodilator and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 and PDE4 are involved in the regulation of cyclic nucleotides, which play a key role in signal transduction pathways. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to bronchodilation and anti-inflammatory effects .
Result of Action
The result of EN300-26579360’s action is the relief of symptoms associated with conditions like chronic obstructive pulmonary disease (COPD). By combining bronchodilator and anti-inflammatory effects, it can help reduce inflammation and improve airflow in the lungs .
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-7-3-6-16-13(17)12(9-14)8-11-4-2-5-15-10-11/h2,4-5,8,10H,3,6-7H2,1H3,(H,16,17)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCFATOMAJLQ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CN=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CN=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B2882361.png)
![4-butoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2882362.png)
![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)

![5-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2882366.png)

![4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid](/img/structure/B2882368.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882369.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2882375.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)
